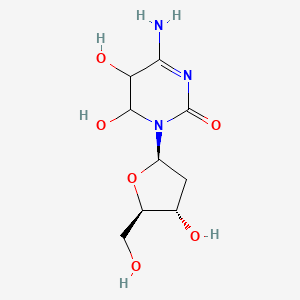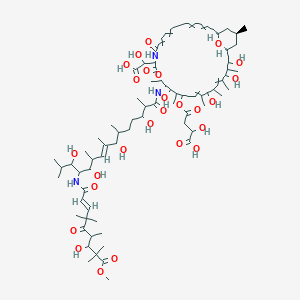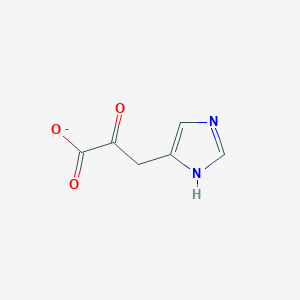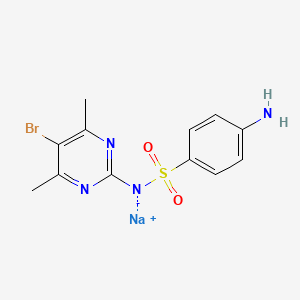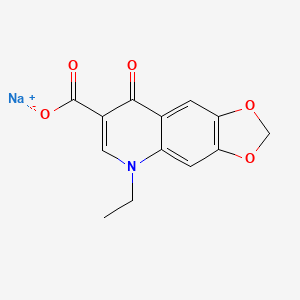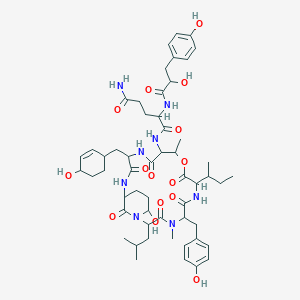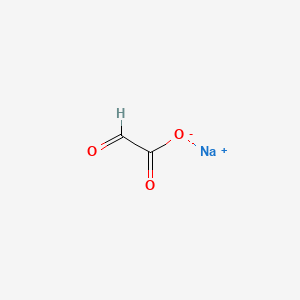
Parylene C
Descripción general
Descripción
2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, also known as 2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, is a useful research compound. Its molecular formula is C16H14Cl2 and its molecular weight is 277.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrónica y Microfluídica
Parylene C se utiliza ampliamente en la industria electrónica, particularmente por sus propiedades dieléctricas. Sirve como capa dieléctrica en transistores, donde exhibe curvas de transferencia pronunciadas y pendientes de umbral, lo que indica un rendimiento eficiente . Además, this compound se utiliza en dispositivos microfluídicos digitales, donde sus propiedades permiten un movimiento de gotas más rápido y facilitan las reacciones de amplificación de ácidos nucleicos de larga duración .
MEMS y Encapsulación de Dispositivos Electrónicos
En el campo de los sistemas microelectromecánicos (MEMS), this compound es apreciado por su biocompatibilidad y cobertura conforme. A menudo se emplea como material de encapsulación para dispositivos electrónicos, brindando protección sin comprometer el rendimiento del dispositivo . La capacidad del polímero para formar capas conformes sin orificios lo hace ideal para estructuras delicadas de MEMS.
Aplicaciones Biomédicas
La biocompatibilidad de this compound lo convierte en un material preferido para aplicaciones biomédicas. Se utiliza como encapsulación protectora para prótesis neuronales e implantes cardíacos, gracias a su inercia química y rendimiento de aislamiento . Esto asegura la longevidad y confiabilidad de los dispositivos médicos implantados en el cuerpo humano.
Mejora de la Adhesión y la Estabilidad Térmica
Los investigadores han desarrollado métodos para copolimerizar this compound con Parylene F para mejorar su adhesión y estabilidad térmica. Este avance permite una unión más fuerte a los sustratos de silicio y mejora la resistencia del polímero a las fluctuaciones de temperatura, expandiendo su alcance de aplicación .
Electrónica Flexible
La flexibilidad y transparencia de this compound lo hacen adecuado para su uso en electrónica flexible. Se puede utilizar como sustrato y capa de encapsulación para transistores semitransparentes o totalmente transparentes, contribuyendo al desarrollo de pantallas flexibles y electrónica portátil .
Resistencia a la Corrosión
Las fuertes propiedades de barrera de this compound se aprovechan en la construcción de dispositivos resistentes a la corrosión. Su aplicación se extiende a la protección de superficies metálicas y componentes en entornos hostiles, asegurando su durabilidad y funcionalidad con el tiempo .
Implantes Médicos
Debido a sus fuertes propiedades de barrera y biocompatibilidad, this compound se utiliza en implantes médicos como stents y marcapasos. Actúa como un material de encapsulación que protege estos dispositivos de los fluidos corporales, al mismo tiempo que es no reactivo y seguro para la implantación a largo plazo .
Propiedades
IUPAC Name |
2,8-dichlorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-5-13(6-2-11)16(18)10-12-3-7-14(15)8-4-12/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFTYUMFJWSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(CC(C3=CC=C1C=C3)Cl)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020550 | |
| Record name | 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28804-46-8, 136002-57-8 | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)
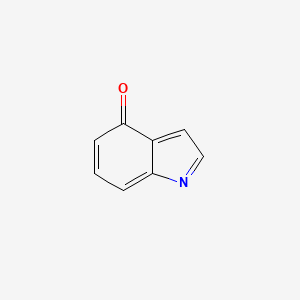
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
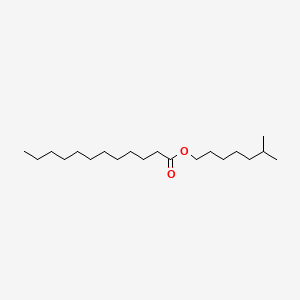
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1260135.png)
